Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate is a compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activities and presence in various natural alkaloids
Vorbereitungsmethoden
The synthesis of Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the use of a chiral 4-amino-3-hydroxy piperidine as a starting material . The synthetic strategies include:
Asymmetric Hydrogenation: This method employs a Rhodium (I) catalyst to achieve high enantioselectivity.
Exploitation of Existing Stereochemistry: Utilizing the stereochemistry present in 2-deoxy-D-ribose.
Biocatalytic and Classical Resolution Techniques: These techniques are used to impart enantioenrichment to racemic intermediates.
Analyse Chemischer Reaktionen
Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques with catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the design of drugs targeting neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site of the enzyme . This interaction can modulate the activity of the enzyme, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Donepezil: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Piperidine: The parent compound, which serves as a core structure for many pharmaceuticals.
Spiropiperidines: These compounds have a spirocyclic structure and are studied for their unique biological activities.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of piperidine derivatives in scientific research and drug development.
Eigenschaften
Molekularformel |
C14H20N2O3 |
---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
benzyl (3S,4S)-4-amino-3-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-14(18)10-16(8-7-12(14)15)13(17)19-9-11-5-3-2-4-6-11/h2-6,12,18H,7-10,15H2,1H3/t12-,14-/m0/s1 |
InChI-Schlüssel |
LDFHSGHZLOGTIE-JSGCOSHPSA-N |
Isomerische SMILES |
C[C@@]1(CN(CC[C@@H]1N)C(=O)OCC2=CC=CC=C2)O |
Kanonische SMILES |
CC1(CN(CCC1N)C(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.